Nedaplatin

Vue d'ensemble

Description

Nedaplatin is a second-generation platinum-based antineoplastic agent, primarily used in cancer chemotherapy. It was developed to reduce the nephrotoxicity associated with its predecessor, cisplatin, while maintaining similar efficacy. This compound was approved for use in Japan in 1995 and is known for its application in treating various cancers, including non-small cell lung cancer, small cell lung cancer, esophageal cancer, and head and neck cancers .

Méthodes De Préparation

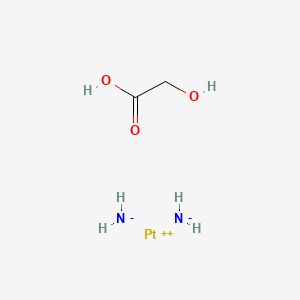

Synthetic Routes and Reaction Conditions: Nedaplatin is synthesized through the reaction of glycolic acid with diammineplatinum(II) dichloride. The process involves the formation of a platinum-glycolate complex, which is then purified to obtain the final product. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the stability of the platinum complex .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production facilities are equipped with advanced technologies to handle the sensitive nature of platinum-based compounds and to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Nedaplatin undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form active platinum species that can interact with DNA.

Substitution Reactions: this compound can undergo substitution reactions with nucleophiles, such as thiosulfate, leading to the formation of various intermediates and products.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in an aqueous medium at physiological pH.

Substitution Reactions: Common reagents include thiosulfate and other nucleophiles.

Major Products:

Hydrolysis Products: Active platinum species capable of binding to DNA.

Substitution Products: Various platinum-thiosulfate complexes and other substituted derivatives.

Applications De Recherche Scientifique

Nedaplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of platinum-based drugs.

Biology: Research on this compound focuses on its interactions with cellular components, such as DNA and proteins, to understand its cytotoxic effects.

Medicine: this compound is extensively studied for its therapeutic potential in treating various cancers. .

Mécanisme D'action

Nedaplatin exerts its effects through the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The mechanism involves the following steps:

Cellular Uptake: this compound enters the cell and undergoes hydrolysis to form active platinum species.

DNA Binding: The active species bind to purine nucleotides in the DNA, forming intrastrand and interstrand cross-links.

Induction of Apoptosis: The cross-links induce DNA damage, which activates the mismatch repair (MMR) complex. .

Comparaison Avec Des Composés Similaires

- Cisplatin

- Carboplatin

- Oxaliplatin

- Lobaplatin

Nedaplatin’s unique properties, such as reduced nephrotoxicity and effective antitumor activity, make it a valuable addition to the arsenal of platinum-based chemotherapeutic agents.

Activité Biologique

Nedaplatin, a second-generation platinum-based chemotherapeutic agent, was developed to mitigate the nephrotoxicity and gastrointestinal side effects associated with its predecessor, cisplatin. It exhibits significant anti-tumor activity against various malignancies, including squamous cell carcinoma of the cervix, head and neck, and lung cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential for combination therapies.

This compound functions primarily through its ability to bind to DNA, leading to the inhibition of DNA replication. This mechanism is analogous to that of cisplatin and carboplatin. Upon entering cancer cells, this compound forms DNA adducts that disrupt the normal function of DNA, triggering cellular apoptosis. The compound's cytotoxic effects are enhanced when used in combination with other chemotherapeutic agents.

Key Findings on Mechanism

- DNA Binding : this compound binds to DNA bases, particularly guanine, forming cross-links that inhibit DNA replication .

- Apoptosis Induction : Studies have shown that this compound can enhance apoptosis in cancer cells when combined with ABT-737, a Bcl-2 family protein inhibitor. This combination leads to increased mitochondrial dysfunction and caspase activation .

- Resistance Mechanisms : Resistance to this compound can occur, but it may be overcome by combining it with agents like 5-fluorouracil or docetaxel .

Clinical Efficacy

This compound has demonstrated promising efficacy in various clinical trials. It is particularly noted for its effectiveness in treating non-small cell lung cancer (NSCLC) and other solid tumors.

Case Studies and Clinical Trials

- Phase II Trials : A study involving 49 patients treated with this compound-based regimens reported an overall response rate of 79.5%, highlighting its potential as a viable treatment option for head and neck squamous cell carcinoma (HNSCC) .

- Combination Therapies : In trials where this compound was combined with gemcitabine or docetaxel, improved outcomes were observed compared to monotherapy. The combination therapies not only enhanced efficacy but also reduced the incidence of severe side effects typically associated with cisplatin .

Comparative Efficacy Table

Liposomal Encapsulation

Recent research has explored the encapsulation of this compound in PEGylated liposomes to enhance its delivery and efficacy. This method significantly increases cellular uptake in cancer cells compared to free this compound.

Key Research Findings

- Increased Cytotoxicity : Liposomal formulations showed enhanced cytotoxicity in various cancer cell lines (A549, U2OS) compared to free this compound .

- Uptake Studies : Studies quantified platinum uptake in treated cells using ICP-MS, demonstrating significantly higher intracellular platinum levels with liposomal formulations .

Propriétés

Key on ui mechanism of action |

As a platinum analog, nedaplatin likely works similarly to [DB00515] on which the following mechanistic description is based. Once it has entered the cell it is hydrolyzed to its active form which complexes with water molecules. This form binds to to nucleophiles in the cytoplasm such as glutathione and other cyteine rich proteins resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins. It also binds to purine nucleotides in the DNA. The active form allows for two binding interactions to form cross-links between these nucleotides. High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links and their binding serves to shield the cross-linked DNA from repair mechanisms. The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA. This results in single strand breaks when the MMR complex attempts to remove the platinum cross-link. The MMR complex induces apoptosis after the repair attempt has failed. The single strand break in DNA makes it easier to form lethal double strand breaks with radiation treatment thus creating the radiosensitizing effect of nedaplatin. |

|---|---|

Numéro CAS |

95734-82-0 |

Formule moléculaire |

C2H10N2O3Pt |

Poids moléculaire |

305.20 g/mol |

Nom IUPAC |

azane;2-hydroxyacetic acid;platinum |

InChI |

InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3; |

Clé InChI |

ZAXCMPAWRCMABN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)O.N.N.[Pt] |

SMILES canonique |

C(C(=O)O)O.N.N.[Pt] |

Apparence |

Solid powder |

Key on ui other cas no. |

95734-82-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nedaplatin exert its anti-tumor effects?

A1: Similar to cisplatin, this compound acts as a platinum-based alkylating agent. [] Upon entering the cell, its inactive form undergoes aquation, losing its carrier ligand and forming a reactive species. [, ] This reactive form binds to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases. [, , ] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. []

Q2: Does this compound affect proteins involved in apoptosis?

A3: Studies have shown that this compound can modulate the expression of apoptosis-related proteins. In T98G glioblastoma cells treated with this compound, an increased expression of the anti-apoptotic protein Bcl-2 was observed. [] Other research on tongue squamous cell carcinoma (SCC25) cells revealed that this compound, when combined with chloroquine, increased the expression of pro-apoptotic protein Bax and decreased the expression of Bcl-2. []

Q3: What is the molecular structure of this compound?

A4: this compound is a cisplatin analog where the chloride ligands are replaced by a glycolate ligand in a chelated form. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H13N2O4Pt, and its molecular weight is 321.25 g/mol.

Q5: Is there information available about the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on this compound's use as a chemotherapy drug and do not delve into its material compatibility or stability outside of biological contexts. Further research may be needed to answer this question.

Q6: Does this compound exhibit any catalytic properties?

A6: The research provided focuses on this compound's anti-tumor activity, which is attributed to its DNA-damaging properties rather than catalytic activity. There's no mention of this compound being used as a catalyst in these papers.

Q7: Has computational chemistry been applied to study this compound?

A8: Yes, computational studies have investigated the interaction of this compound with drug carriers. One study used Density Functional Theory (DFT) and Monte Carlo (MC) simulations to assess the potential of zinc oxide nanoclusters and nanoparticles as carriers for this compound. [] Results showed favorable binding energies, suggesting that these nanomaterials could be promising carriers for improving drug delivery. []

Q8: How does the structure of this compound, compared to cisplatin, influence its activity and toxicity?

A9: this compound's structure, featuring a glycolate ligand instead of chlorides, contributes to its improved toxicity profile compared to cisplatin. [, ] While both exert their antitumor effects through DNA binding, this compound exhibits lower nephrotoxicity, neurotoxicity, and gastrointestinal toxicity. [, , , , ]

Q9: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?

A10: Research highlights the development of PEGylated liposomes as a novel delivery system for this compound. [] This formulation significantly enhanced this compound uptake, cytotoxicity, and genotoxicity in A549 lung cancer and U2OS osteosarcoma cells compared to free this compound. [] This encapsulation method holds promise for improving drug delivery and efficacy.

Q10: Is there information about SHE regulations regarding this compound in the provided research?

A10: The research papers primarily focus on this compound's clinical efficacy and safety. They do not explicitly discuss SHE regulations related to its manufacturing or handling.

Q11: How does renal function affect this compound pharmacokinetics?

A12: Studies indicate a correlation between this compound clearance and renal function. [, ] Ishibashi's formula, DoseNDP = AUC x CLNDP (where CLNDP = 0.0738 x creatinine clearance + 4.47), has been suggested as a means to estimate individual this compound doses based on renal function, although further validation is needed. []

Q12: Does the timing of this compound administration impact its toxicity?

A13: Chronotoxicological studies in rats revealed that this compound-induced nephrotoxicity and drug accumulation are time-dependent. [] Rats injected with this compound at 20:00 exhibited greater nephrotoxicity and higher platinum accumulation in the kidneys compared to those injected at 8:00. [] This suggests that medication timing may be a crucial factor to consider in clinical settings.

Q13: What is the evidence for this compound's efficacy in treating various cancers?

A14: Numerous studies demonstrate this compound's efficacy against a range of cancers. It has shown activity against non-small cell lung cancer (NSCLC), [, , , , , , ] esophageal cancer, [, , , ] uterine cervical cancer, [, , , , , , , ] head and neck cancer, [, , ] urothelial cancer, [, , , ] and ovarian cancer. [, , ]

Q14: Is this compound effective as a single agent, or is it typically used in combination with other chemotherapeutic agents?

A15: While this compound can be used as a single agent, particularly in cisplatin-resistant cases, it is often administered in combination with other chemotherapeutic drugs. [, , , , , , , , ] Common combinations include vinorelbine, [, ] 5-fluorouracil (5-FU), [, , , ] docetaxel, [, , ] and paclitaxel. [, , , ] These combinations often exhibit synergistic or additive effects, enhancing anti-tumor activity.

Q15: Does resistance to this compound develop, and if so, what are the potential mechanisms?

A17: Similar to other platinum-based drugs, resistance to this compound can emerge after treatment. [] One potential mechanism involves the upregulation of long non-coding RNA MVIH (microvascular invasion in hepatic cancer) in NSCLC cells. [] MVIH has been implicated in drug resistance in various cancers, and studies suggest that this compound might be able to reverse cisplatin resistance in NSCLC cells by downregulating MVIH expression. []

Q16: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?

A20: While research has not identified specific biomarkers for predicting this compound efficacy, tumor response is typically assessed using imaging techniques (CT, MRI) and serum tumor marker levels. [, , , , ] For instance, one study observed significant decreases in serum tumor markers CEA, CA125, NSE, and CYFRA21-1 in patients with advanced NSCLC following treatment with this compound plus concurrent chemoradiotherapy. [] Further research is warranted to identify predictive biomarkers for personalized therapy.

Q17: What analytical methods are used to characterize and quantify this compound?

A21: Various analytical techniques are employed to characterize and quantify this compound in biological samples. Platinum concentrations in tissues, such as kidneys, can be measured using techniques like atomic absorption spectrometry. [] These measurements can help assess drug accumulation and potential toxicity. Additionally, the MTT assay, which measures cell viability, is commonly used to evaluate the cytotoxic effects of this compound in vitro. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.